![molecular formula C15H15N3S B7627622 N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine](/img/structure/B7627622.png)
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine, also known as MIQ, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. MIQ belongs to the class of isoquinoline-based compounds and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-tumor properties.
Mechanism of Action
The exact mechanism of action of N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine is not fully understood. However, it has been proposed that N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine exerts its biological activities through the modulation of various signaling pathways. N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in the regulation of energy metabolism and cell growth.
Biochemical and Physiological Effects:
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as IL-6, TNF-α, and MCP-1. N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine has also been found to induce apoptosis and inhibit cell proliferation in various cancer and tumor cell lines. In addition, N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine has been shown to have antibacterial and antifungal activities.
Advantages and Limitations for Lab Experiments
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine has also been found to exhibit low toxicity in vitro and in vivo. However, N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine also has a short half-life, which can make it difficult to study its pharmacokinetics.
Future Directions
There are several future directions for the study of N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine. One potential direction is the optimization of the synthesis method to improve the yield and purity of N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine in vivo. The identification of the molecular targets of N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine and the elucidation of its mechanism of action are also important future directions. Furthermore, the evaluation of the efficacy and safety of N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine in preclinical and clinical studies is needed to determine its potential as a therapeutic agent.
Synthesis Methods
The synthesis of N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine involves the reaction of 2-(4-methyl-1,3-thiazol-2-yl)ethanamine with isoquinoline-1-amine in the presence of a catalyst. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine. The yield of N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Scientific Research Applications
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine has also been shown to have anti-cancer and anti-tumor effects by inducing apoptosis and inhibiting cell proliferation. In addition, N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine has been found to have antibacterial and antifungal activities.
properties
IUPAC Name |
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S/c1-11-10-19-14(18-11)7-9-17-15-13-5-3-2-4-12(13)6-8-16-15/h2-6,8,10H,7,9H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MILLDGDAURLTEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CCNC2=NC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.